molecular formula C14H14N2O2S B5035703 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone

2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone

Cat. No. B5035703
M. Wt: 274.34 g/mol
InChI Key: QDALJEVMWJTTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone is a chemical compound with a pyrimidine ring structure. It has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis. It has also been reported to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone exhibits significant biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Additionally, it has been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone in lab experiments include its potent antitumor, antiviral, and antibacterial activities, as well as its potential as a lead compound for the development of new drugs. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-thiouracil with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction yields 2-(benzylthio)uracil, which is then reacted with allyl bromide in the presence of a base to produce 2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone. The synthesis of this compound has been reported in several studies, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

2-(allylthio)-5-benzyl-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of this compound as a lead compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

5-benzyl-4-hydroxy-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-8-19-14-15-12(17)11(13(18)16-14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDALJEVMWJTTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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